molecular formula C19H22ClNS B10837981 (E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine

(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine

Cat. No.: B10837981
M. Wt: 331.9 g/mol
InChI Key: HTGDXVFSLALAAZ-FNORWQNLSA-N
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Description

SDZ-87-469 is a small molecule drug that acts as a squalene synthase inhibitor. It has been studied for its potential therapeutic applications in treating cardiovascular diseases and hyperlipidemias. The compound is known for its ability to inhibit sterol biosynthesis, which is crucial for the integrity and function of cell membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SDZ-87-469 involves several key steps:

Industrial Production Methods

The industrial production of SDZ-87-469 follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

SDZ-87-469 undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, although these are less common.

    Substitution: SDZ-87-469 is known to participate in substitution reactions, particularly involving halogen atoms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of SDZ-87-469, as well as substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: It is used as a model compound for studying squalene synthase inhibition and sterol biosynthesis.

    Biology: The compound is used in research on cell membrane integrity and function.

    Medicine: SDZ-87-469 has potential therapeutic applications in treating cardiovascular diseases and hyperlipidemias.

    Industry: It is used in the development of antifungal agents and other pharmaceuticals

Mechanism of Action

SDZ-87-469 exerts its effects by inhibiting squalene synthase, an enzyme involved in the biosynthesis of sterols. This inhibition disrupts the production of ergosterol, a key component of fungal cell membranes, leading to cell membrane damage and cell death. The compound targets the squalene synthase enzyme and interferes with its activity, preventing the conversion of squalene to sterols .

Comparison with Similar Compounds

SDZ-87-469 is similar to other squalene synthase inhibitors such as terbinafine and naftifine. it is unique in its higher potency and selectivity for squalene synthase. Other similar compounds include:

SDZ-87-469 stands out due to its higher efficacy in inhibiting squalene synthase and its potential therapeutic applications in cardiovascular diseases and hyperlipidemias.

Properties

Molecular Formula

C19H22ClNS

Molecular Weight

331.9 g/mol

IUPAC Name

(E)-N-[(3-chloro-1-benzothiophen-7-yl)methyl]-N,6,6-trimethylhept-2-en-4-yn-1-amine

InChI

InChI=1S/C19H22ClNS/c1-19(2,3)11-6-5-7-12-21(4)13-15-9-8-10-16-17(20)14-22-18(15)16/h5,7-10,14H,12-13H2,1-4H3/b7-5+

InChI Key

HTGDXVFSLALAAZ-FNORWQNLSA-N

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=C2C(=CC=C1)C(=CS2)Cl

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=C2C(=CC=C1)C(=CS2)Cl

Origin of Product

United States

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